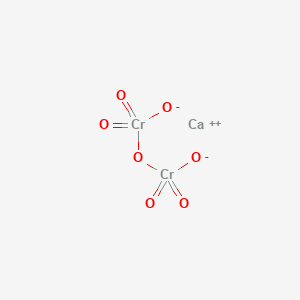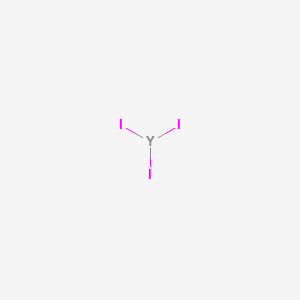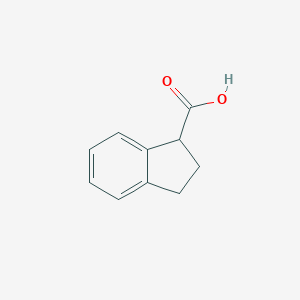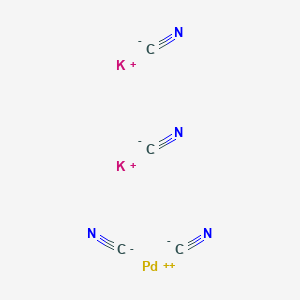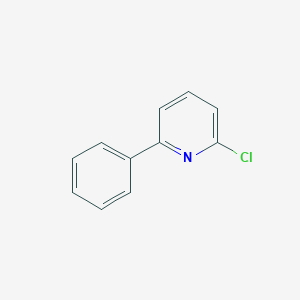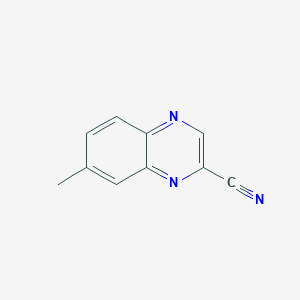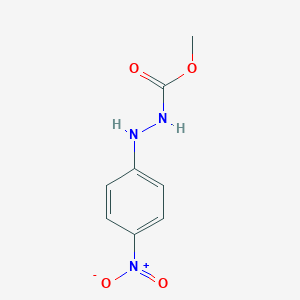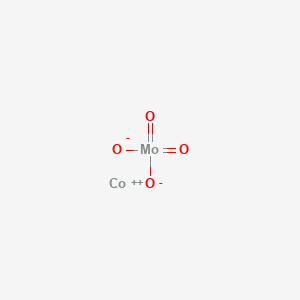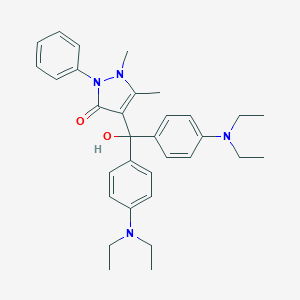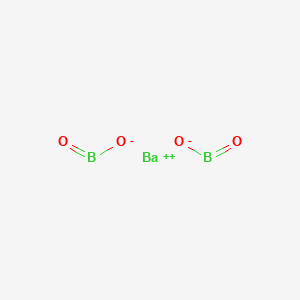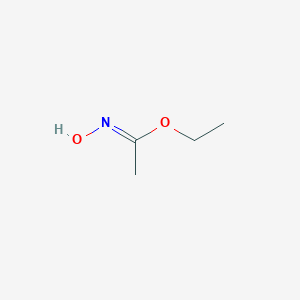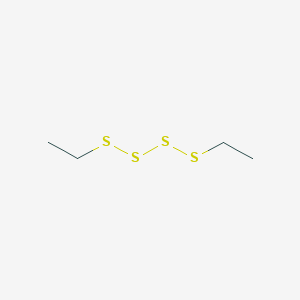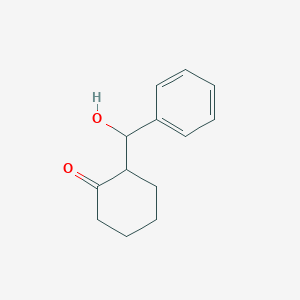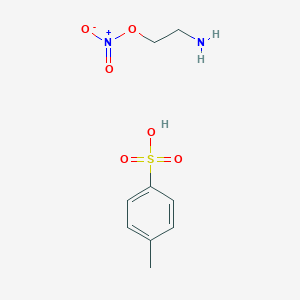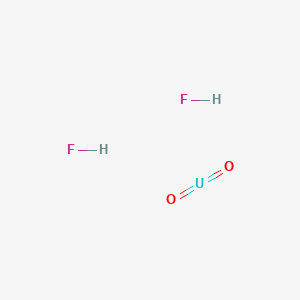
Dioxouranium;dihydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxouranium;dihydrofluoride, also known as uranyl fluoride, is a chemical compound that consists of uranium and fluorine. It is a highly toxic and radioactive substance that has been extensively studied due to its potential applications in scientific research.
Mécanisme D'action
Uranyl fluoride is a highly toxic substance that can cause severe damage to living organisms. It acts by binding to DNA and disrupting its structure, leading to mutations and cell death. Uranyl fluoride is also known to interfere with cellular processes, including the metabolism of proteins and lipids.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Dioxouranium;dihydrofluoride fluoride are well-documented. Exposure to this substance can cause a range of health problems, including cancer, genetic mutations, and organ damage. Uranyl fluoride is also known to affect the immune system and can cause reproductive problems in both males and females.
Avantages Et Limitations Des Expériences En Laboratoire
Uranyl fluoride has several advantages for use in lab experiments. It is a highly reactive substance that can be used as a powerful oxidizing agent. It is also highly soluble in water, making it easy to work with. However, the use of Dioxouranium;dihydrofluoride fluoride in lab experiments is limited due to its high toxicity and radioactivity.
Orientations Futures
There are several future directions for the study of Dioxouranium;dihydrofluoride fluoride. One area of research is the development of safer and more efficient methods for the synthesis of this compound. Another direction is the investigation of the potential applications of Dioxouranium;dihydrofluoride fluoride in the treatment of cancer and other diseases. Additionally, there is a need for further research into the effects of Dioxouranium;dihydrofluoride fluoride on the environment and on living organisms.
Conclusion
In conclusion, dioxouranium;dihydrofluoride, or Dioxouranium;dihydrofluoride fluoride, is a highly toxic and radioactive substance that has several potential applications in scientific research. Its synthesis method is complex and dangerous, and its use in lab experiments is limited due to its high toxicity and radioactivity. However, the study of Dioxouranium;dihydrofluoride fluoride is important for understanding its potential applications and for developing safer and more efficient methods for its synthesis and use.
Méthodes De Synthèse
The synthesis of dioxouranium;dihydrofluoride is a complex process that involves the reaction of uranium oxide with hydrofluoric acid. The resulting compound is then treated with hydrogen fluoride to obtain the final product. The synthesis of Dioxouranium;dihydrofluoride fluoride is highly dangerous and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Uranyl fluoride has several applications in scientific research, particularly in the field of nuclear chemistry. It is commonly used as a precursor for the synthesis of other uranium compounds and as a reagent in analytical chemistry. Uranyl fluoride is also used in the production of nuclear fuel and in nuclear reactors.
Propriétés
Numéro CAS |
13536-84-0 |
|---|---|
Nom du produit |
Dioxouranium;dihydrofluoride |
Formule moléculaire |
F2H2O2U |
Poids moléculaire |
310.04 g/mol |
Nom IUPAC |
dioxouranium;dihydrofluoride |
InChI |
InChI=1S/2FH.2O.U/h2*1H;;; |
Clé InChI |
RXWCTKVOMOOHCV-UHFFFAOYSA-N |
SMILES |
O=[U]=O.F.F |
SMILES canonique |
O=[U]=O.F.F |
Color/Form |
Pale yellow, rhombohedral, hygroscopic Yellow, hygroscopic solid |
Densité |
6.37 |
melting_point |
300 °C (decomposes) |
Autres numéros CAS |
13536-84-0 |
Solubilité |
Insoluble in benzene 64.4 g/100 g H2O at 20 °C |
Synonymes |
uranyl fluoride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



